molecular formula C20H19NO2 B14167969 Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- CAS No. 88827-44-5

Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl-

Cat. No.: B14167969
CAS No.: 88827-44-5
M. Wt: 305.4 g/mol
InChI Key: RAZUSBFYCWLYTP-UHFFFAOYSA-N
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Description

Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with two 4-methoxyphenyl groups at the 2 and 4 positions, and a methyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of microwave irradiation can be scaled up for industrial applications, ensuring high productivities and transformation efficiencies .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or benzene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism by which Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- is unique due to the presence of methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

88827-44-5

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2,4-bis(4-methoxyphenyl)-6-methylpyridine

InChI

InChI=1S/C20H19NO2/c1-14-12-17(15-4-8-18(22-2)9-5-15)13-20(21-14)16-6-10-19(23-3)11-7-16/h4-13H,1-3H3

InChI Key

RAZUSBFYCWLYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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